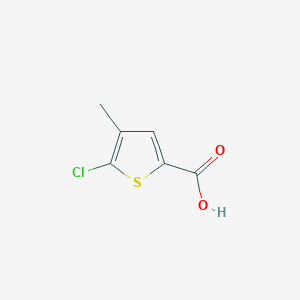

5-氯-4-甲基噻吩羧酸

描述

Synthesis Analysis

The synthesis of carboxylic acid derivatives, such as 5-Chloro-4-methylthiophene carboxylic acid, has seen rapid development in recent years . One method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides . Another approach involves the reaction of an acid halide with the sodium salt of a carboxylic acid to produce an acid anhydride .Molecular Structure Analysis

Carboxylic acids, including 5-Chloro-4-methylthiophene carboxylic acid, incorporate a carboxyl functional group (CO2H). The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids and their derivatives are highly reactive to nucleophilic attack. They can undergo many of the same reactions as acid chlorides . For example, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides .Physical And Chemical Properties Analysis

Carboxylic acids have certain physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion. The factors affecting the acidity of carboxylic acids include the poor electronegativity of carbon and the presence of electronegative halogens .科学研究应用

然而,搜索结果中显示了与之相关的主题,例如绿原酸的性质和应用,绿原酸是一种具有健康促进特性的酚类化合物,以及对苯氧基除草剂和氯酚的吸附的研究,它们与噻吩有一些结构相似性。例如,对绿原酸的研究突出了其作为治疗代谢综合征的营养药物的潜力,展示了其抗氧化、抗炎、降血脂、抗糖尿病和降血压的活性 (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).

此外,关于零价铁和铁双金属对氯化酚降解的研究回顾了这些材料在对氯酚(对人类和环境有毒)进行脱氯方面的有效性 (B. Gunawardana, N. Singhal, P. Swedlund, 2011).

作用机制

安全和危害

The safety data sheet for a similar compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

未来方向

属性

IUPAC Name |

5-chloro-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFITKIQYSTVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methylthiophene-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)

![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)